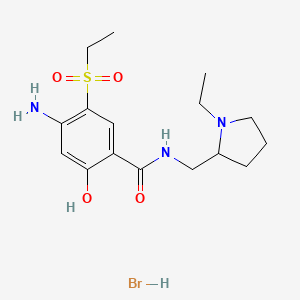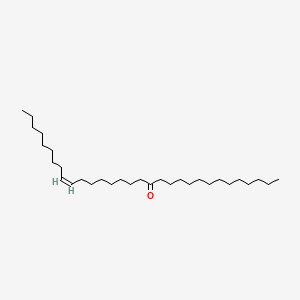![molecular formula C15H23N3O2S B13847975 N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 is a stable isotope-labeled compound used primarily in biochemical research. It is a modified amino acid derivative, specifically designed for use in various scientific studies, including those related to metabolic pathways and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 involves several steps, starting with the preparation of the lysine backbone, followed by the introduction of the phenylethyl group and the carbonothioyl moiety. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct incorporation of the stable isotopes 13C6 and 15N2.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to maintain the integrity of the stable isotopes. The process involves large-scale synthesis using automated reactors and purification systems to achieve high purity and yield.
化学反应分析
Types of Reactions
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of amino acids into proteins.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and compounds with specific properties.
作用机制
The mechanism of action of N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 involves its incorporation into metabolic pathways where it can act as a tracer. The stable isotopes 13C6 and 15N2 allow for precise tracking of the compound through various biochemical processes, providing insights into molecular targets and pathways involved in metabolism and protein synthesis.
相似化合物的比较
Similar Compounds
- N6-{[(Benzylamino)carbonothioyl]lysine}
- N6-{[(3-Methylsulfinyl)propylamino]carbonothioyl}lysine
- N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine (unlabeled)
Uniqueness
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in scientific studies. This feature distinguishes it from similar compounds that do not have stable isotopes, making it particularly valuable in research applications requiring precise measurements and tracking.
属性
分子式 |
C15H23N3O2S |
|---|---|
分子量 |
317.37 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C15H23N3O2S/c16-13(14(19)20)8-4-5-10-17-15(21)18-11-9-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,16H2,(H,19,20)(H2,17,18,21)/t13-/m0/s1/i4+1,5+1,8+1,10+1,13+1,14+1,16+1,17+1 |
InChI 键 |
PIZZXUCKJNJOSL-RAHQIQIASA-N |
手性 SMILES |
C1=CC=C(C=C1)CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
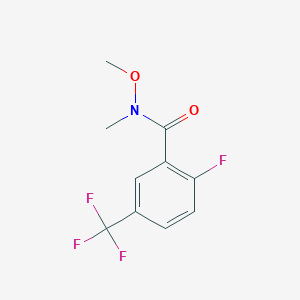


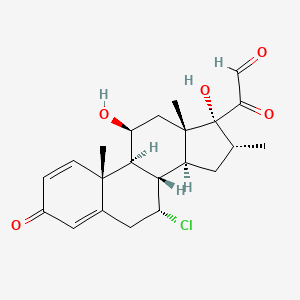
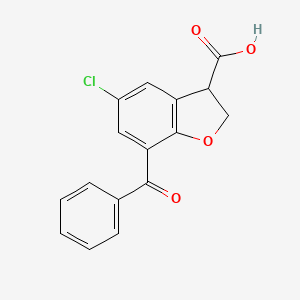
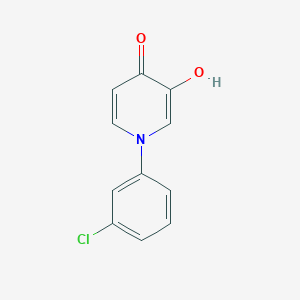
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
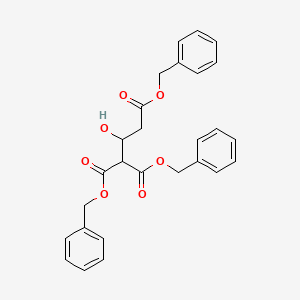
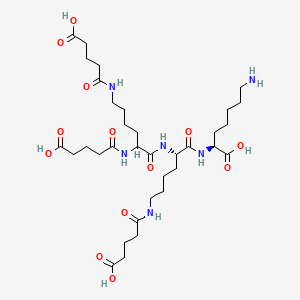
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

